Survival Benefit vs. N-Succinyl-D,L-Tryptophan in Adrenaline-Induced Arrhythmia
N-(4-Carboxybutanoyl)-L-histidine (administered orally at 0.05 and 0.5 mg/kg) significantly increased life expectancy in experimental animals subjected to adrenaline-induced cardiac rhythm disorders, whereas the comparator dipotassium salt of N-succinyl-D,L-tryptophan did not produce a statistically significant survival benefit at the same oral doses [1]. This outcome was part of a broader finding that compounds of general formula (I), including N-glutaryl-L-histidine, surpass the antiarrhythmic strength of the succinyl analog and demonstrably reduce the frequency of lethal outcomes [1].
| Evidence Dimension | Survival / mortality reduction in adrenaline arrhythmia model |
|---|---|
| Target Compound Data | Nα-glutaryl-L-histidine: 0.05 and 0.5 mg/kg p.o. – significantly increased life expectancy; prevented conduction blockade and ventricular tachycardia episodes. |
| Comparator Or Baseline | Dipotassium salt of N-succinyl-D,L-tryptophan: 0.05 and 0.5 mg/kg p.o. – did not significantly increase life expectancy or reduce mortality. |
| Quantified Difference | Statistically significant survival advantage for N-glutaryl-L-histidine over N-succinyl-D,L-tryptophan; qualitative superiority in antiarrhythmic strength noted. |
| Conditions | Mouse model of adrenaline-induced arrhythmia; oral administration; endpoints: mortality, conduction blockade, ventricular tachycardia incidence. |
Why This Matters
This head-to-head survival data directly informs compound selection when the research objective involves in vivo antiarrhythmic efficacy; the glutaryl derivative confers a survival advantage absent in the shorter-chain succinyl comparator.
- [1] RU2373934C1 – Application of glutaric acid derivatives or their pharmaceutically acceptable salts as antiarrhythmic drug. Granted 2009-11-27. View Source
